trans-2-(Piperidin-1-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-piperidin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARCBAFIFAIUQR-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via 1,2-Addition of Metalated Pyridines to Cyclobutanone
A foundational step in preparing hydroxycyclobutylpyridines, which are precursors to piperidine-substituted cyclobutanols, involves the 1,2-addition of metalated pyridines to cyclobutanone derivatives. This reaction is typically conducted by:
- Generating metalated pyridines through deprotonation or halogen-metal exchange.
- Adding these nucleophilic species to cyclobutanone or substituted cyclobutanones.
- Isolating the resultant hydroxycyclobutylpyridine intermediates.
This method provides access to the hydroxycyclobutylpyridine scaffold in a single step with good yields, setting the stage for further transformations into the piperidine-substituted cyclobutanols.
Electrophile-Induced Dearomatizing Semi-Pinacol Rearrangement
A key innovative method involves an electrophile-induced dearomatizing semi-pinacol rearrangement of hydroxycyclobutylpyridines to form dihydropyridine spirocycles, which can be hydrogenated to yield piperidine spirocycles. The process includes:
- Treatment of hydroxycyclobutylpyridines with N-acylation activators such as 2,2,2-trichloroethyl chloroformate (TrocCl) in the presence of a base like DIPEA.
- The semi-pinacol rearrangement results in ring expansion and formation of spirocyclic intermediates bearing ketone and protected amine functionalities.
- Subsequent hydrogenation (e.g., Pd/C catalyzed) reduces the dihydropyridine ring to a piperidine ring, yielding the desired cyclobutanol with piperidine substitution.
This method is operationally simple, scalable, and provides good to excellent yields (e.g., 96% yield for cyclopentanone spirocycle).
Conversion of Alcohol to Mesylate and Intramolecular Cyclization
Another preparation route involves:
- Conversion of the free alcohol group on the cyclobutanol intermediate to a mesylate using mesyl chloride.
- Treatment with acid (e.g., 4M HCl in dioxane) to remove protecting groups.
- Subsequent intramolecular cyclization under basic conditions (e.g., 1M NaOH) to form the piperidine ring fused to the cyclobutanol.
This method has been used in complex alkaloid syntheses and can be adapted for trans-2-(Piperidin-1-yl)cyclobutan-1-ol synthesis.
Hydrogenation and Reduction Steps
Hydrogenation is often employed to:
- Reduce dihydropyridine intermediates to piperidine rings.
- Convert unsaturated or protected intermediates into the final alcohol form.
Typical conditions include:
- Use of Pd/C or PtO2 as catalysts.
- Hydrogen gas atmosphere at room temperature.
- Solvents such as ethanol or methanol.
This step ensures the formation of the saturated piperidine ring with the desired stereochemistry on the cyclobutanol.
Data Table Summarizing Key Preparation Methods
Research Findings and Notes
- The semi-pinacol rearrangement approach is notable for its operational simplicity and ability to tolerate various substituents on the cyclobutane ring, including heteroatoms, which broadens the scope of accessible analogues.
- The use of N-acylation activators is critical to drive the rearrangement and stabilize intermediates, preventing side reactions and improving yields.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions; Pd/C is preferred for its mildness and selectivity.
- The stereochemistry of the cyclobutanol ring can be controlled by the choice of starting materials and reaction conditions, ensuring the trans configuration in the final product.
- Chromatographic purification of intermediates can be challenging due to instability; thus, reaction conditions are optimized to allow direct isolation of products when possible.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(Piperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: : Converting the alcohol group to a ketone or carboxylic acid.
Reduction: : Reducing any potential double bonds or carbonyl groups.
Substitution: : Replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alkanes, alcohols.
Substitution: : Amides, esters, ethers.
Scientific Research Applications
Trans-2-(Piperidin-1-yl)cyclobutan-1-ol has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development.
Industry: : Applied in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-(Piperidin-1-yl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare trans-2-(Piperidin-1-yl)cyclobutan-1-ol with structurally or functionally related compounds:
Structural and Functional Differences
- Ring Size and Strain: The cyclobutanol core in the target compound introduces significant ring strain compared to the cyclopentanol analog (), which likely reduces conformational flexibility but enhances reactivity . Piperidine and piperazine substituents differ in basicity: Piperazine (pKa ~9.8) is more polar and basic than piperidine (pKa ~11.3), affecting solubility and protein-binding interactions .
- Pirmenol () demonstrates how aromatic groups (phenyl, pyridyl) and extended alkyl chains broaden pharmacological utility but reduce metabolic stability .
Physicochemical Properties
- Solubility : Piperazine analogs () are more water-soluble due to additional nitrogen atoms, whereas the target compound’s piperidine group may favor lipid membranes .
- Thermal Stability: The cyclobutanol core’s ring strain may lower melting points compared to cyclopentanol derivatives .
Research Findings and Key Insights
Antibiotic Derivatives: Piperidine-substituted compounds in demonstrate that alkyl chain length between the core and piperidine affects antimicrobial potency.
Fungicidal Activity : highlights piperidine-thiazole hybrids as potent fungicides, suggesting this compound could be modified with heterocycles for crop protection .
Stereochemical Impact : The trans-configuration in the target compound and its piperazine analog () enhances selectivity in receptor binding compared to cis-isomers .
Q & A
Q. What are the recommended synthetic routes for trans-2-(Piperidin-1-yl)cyclobutan-1-ol, and how can reaction conditions be optimized?
A common approach involves cyclization of piperidine derivatives with cyclobutanone precursors under catalytic hydrogenation or Grignard conditions. Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst choice (e.g., Rhodium catalysts for stereoselectivity, as seen in analogous cyclobutanol syntheses) . Reaction progress should be monitored via TLC or HPLC to ensure minimal byproduct formation.
Q. How can the stereochemical purity of this compound be confirmed experimentally?
Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) is essential. Nuclear Overhauser Effect (NOE) NMR can differentiate trans/cis configurations by analyzing spatial interactions between the piperidine and cyclobutanol moieties . X-ray crystallography provides definitive confirmation but requires high-purity crystals.
Q. What analytical techniques are critical for characterizing the stability of this compound under varying storage conditions?
Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Long-term stability is evaluated via LC-MS under controlled humidity (40–60% RH) and temperature (4°C, 25°C) to detect hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
Rhodium-catalyzed asymmetric hydrogenation of ketone precursors (e.g., cyclobutanone derivatives) using chiral ligands like BINAP or Josiphos yields high enantiomeric excess (ee >95%). Desymmetrization of meso-alkenes via transition-metal catalysis, as demonstrated in analogous cyclobutanol systems, is a promising alternative .
Q. What computational strategies are effective in predicting the biological activity of this compound?
Molecular docking with receptor models (e.g., GPCRs or enzymes) using AutoDock Vina or Schrödinger Suite identifies potential binding sites. MD simulations (GROMACS/AMBER) assess ligand-receptor stability over time. QSAR models trained on piperidine-containing analogs can predict pharmacokinetic properties .
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
DFT calculations (Gaussian/B3LYP) reveal that the cyclobutanol ring’s strain increases susceptibility to nucleophilic attack at the hydroxyl-bearing carbon. Piperidine’s electron-donating effects stabilize transition states in SN2 mechanisms, while steric hindrance from the trans-configuration favors ring-opening pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Meta-analysis of dose-response curves across studies identifies confounding variables (e.g., impurity profiles, assay conditions). Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) validate target specificity. Collaborative reproducibility studies using standardized protocols are recommended .
Methodological Guidance
Q. How to design a retrosynthetic pathway for this compound using AI-driven tools?
Leverage AI platforms like Pistachio or Reaxys to prioritize disconnections at the cyclobutanol-piperidine bond. One-step synthesis routes may involve reductive amination of 2-aminocyclobutan-1-ol with piperidine aldehydes. Validate feasibility with reaction yield predictions from BKMS_METABOLIC or Reaxys_biocatalysis databases .
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?
- Receptor binding assays : Radiolabeled competition assays for σ-1 or NMDA receptors.
- Functional assays : Calcium flux or electrophysiology in neuronal cell lines.
- Metabolic stability : Microsomal incubation (human/rat liver) with LC-MS quantification of parent compound depletion .
Q. How to address discrepancies in NMR data for this compound across solvents?
Solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) are resolved by referencing internal standards (TMS) and using 2D NMR (COSY, HSQC) to assign protons. Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance resolution in crowded spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
